4-(2-Fluorophenyl)piperidin-4-ol
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Overview
Description
4-(2-Fluorophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of a fluorophenyl group at the 2-position of the piperidine ring and a hydroxyl group at the 4-position makes this compound unique
Scientific Research Applications
4-(2-Fluorophenyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
Safety and Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(2-Fluorophenyl)piperidin-4-ol” and similar compounds may continue to be of interest in future research and development efforts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluorobenzaldehyde.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of 4-(2-Fluorophenyl)piperidin-4-one.
Reduction: Formation of various hydroxylated derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Comparison with Similar Compounds
4-(2-Fluorophenyl)piperidin-4-one: An oxidized derivative of 4-(2-Fluorophenyl)piperidin-4-ol.
4-(2-Fluorophenyl)-4-piperidinol: A structural isomer with similar properties.
1-(4-Fluorobenzyl)piperidin-4-yl methanol: A related compound with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of both a fluorophenyl group and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(2-fluorophenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXGDMJPLTNTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409375 |
Source
|
Record name | 4-(2-fluorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871113-19-8 |
Source
|
Record name | 4-(2-fluorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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